Orsellinic acid monohydrate chemical structure and molecular weight
Orsellinic acid monohydrate chemical structure and molecular weight
Structural Characterization, Biosynthesis, and Pharmaceutical Utility
Executive Summary
Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a foundational phenolic polyketide serving as the biosynthetic precursor to hundreds of bioactive secondary metabolites, including depsides, depsidones, and meroterpenoids.[1][2][3] While often encountered in its anhydrous form in high-throughput screening libraries, the monohydrate form (C₈H₈O₄ · H₂O) represents a distinct thermodynamic state critical for solid-state stability and crystallographic characterization.
This guide analyzes the chemical constitution of Orsellinic Acid Monohydrate, elucidates its polyketide synthase (PKS) origin, and provides validated protocols for its isolation and application in drug discovery scaffolds.
Chemical Identity & Structural Analysis[3]
The monohydrate form of orsellinic acid is stabilized by a water molecule within the crystal lattice, which acts as a hydrogen-bond bridge between the carboxylic acid moiety and the phenolic hydroxyl groups of adjacent molecules. This hydration shell significantly alters the melting point and solubility profile compared to the anhydrous congener.
1.1 Nomenclature and Identifiers
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IUPAC Name: 2,4-dihydroxy-6-methylbenzoic acid monohydrate
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Common Name: Orsellinic acid monohydrate; o-Orsellinic acid
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CAS Number (General/Hydrates): Often referenced under the parent CAS, but distinct in crystallographic databases.
1.2 Molecular Weight Calculation
Precise molecular weight determination is essential for stoichiometry in synthetic derivatization.
| Component | Formula | Molecular Weight ( g/mol ) |
| Orsellinic Acid (Anhydrous) | C₈H₈O₄ | 168.15 |
| Water of Crystallization | H₂O | 18.02 |
| Orsellinic Acid Monohydrate | C₈H₁₀O₅ | 186.17 |
1.3 Structural Features
The molecule features a resorcinol core (1,3-dihydroxybenzene) substituted with a methyl group at position 6 and a carboxylic acid at position 1.
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Intramolecular H-Bonding: A strong hydrogen bond exists between the C2-hydroxyl group and the carbonyl oxygen of the carboxylic acid.[5] This "closed" conformation stabilizes the planar aromatic system.
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Lattice H-Bonding: In the monohydrate, the water molecule donates hydrogen bonds to the C4-hydroxyl and accepts hydrogen bonds from the carboxylic acid OH, creating a dense 3D network that elevates the melting point relative to the anhydrous form.
Physicochemical Properties[2][6][7]
The following data differentiates the monohydrate from the anhydrous form, guiding handling and storage.
| Property | Value (Monohydrate) | Value (Anhydrous) | Context |
| Melting Point | 186–189 °C | 176 °C | Monohydrate lattice energy is higher due to water-bridged H-bonds. |
| Solubility | Water (Hot), Ethanol, Acetone | Ether, Alcohols | The monohydrate is less soluble in non-polar solvents than the anhydrous form. |
| pKa (COOH) | ~4.3 | ~4.3 | The carboxylic acid acidity is largely unaffected by the lattice water once in solution. |
| Appearance | Colorless/White Needles | White Powder | Crystallization from aqueous acetone typically yields the monohydrate needles. |
Biosynthetic Mechanism: The Polyketide Assembly
Orsellinic acid is the archetype of aromatic tetraketides . Its biosynthesis is catalyzed by Orsellinic Acid Synthase (OSAS) , which functions differently in fungi (Type I PKS) compared to plants (Type III PKS).
3.1 Mechanistic Pathway
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Priming: An Acetyl-CoA starter unit is loaded onto the PKS.
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Elongation: Three successive decarboxylative condensations with Malonyl-CoA extend the chain to a linear tetraketide.
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Cyclization: Unlike fatty acid synthesis (which reduces the keto groups), OSAS retains the oxygen functionality. An aldol-type condensation occurs between C2 and C7 , followed by enolization and dehydration to restore aromaticity.
3.2 Biosynthesis Diagram
The following diagram illustrates the iterative elongation and cyclization logic governed by the OSAS enzyme.
Figure 1: Biosynthetic pathway of Orsellinic Acid via Polyketide Synthase (OSAS), showing the transformation from Acetyl-CoA/Malonyl-CoA precursors to the aromatic core.[2]
Experimental Protocol: Isolation & Purification
While chemical synthesis is possible, isolation from fungal fermentation remains a primary source for research-grade material, ensuring the preservation of natural isotopic ratios.
4.1 Fungal Fermentation Workflow
Source Organism: Chaetomium cochliodes or Penicillium species.
Step-by-Step Methodology:
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Inoculation: Inoculate spores into Czapek-Dox liquid medium supplemented with 2% maltose.
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Incubation: Incubate at 25°C for 14–21 days in static conditions (to promote secondary metabolite production over biomass).
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Filtration: Separate mycelia from the broth using Whatman No. 1 filter paper. Orsellinic acid is secreted into the broth.
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Acidification: Adjust broth pH to 2.0 using 1N HCl. This protonates the carboxylate (COO⁻
COOH), rendering the molecule soluble in organic solvents. -
Extraction: Extract the acidified broth 3x with an equal volume of Ethyl Acetate (EtOAc).
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Crystallization (Monohydrate Formation):
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Evaporate EtOAc to dryness.
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Redissolve the residue in minimal hot water/acetone (9:1 ratio).
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Allow to cool slowly to 4°C. Needle-like crystals of Orsellinic Acid Monohydrate will precipitate.
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4.2 Purification Logic Diagram
Figure 2: Isolation workflow for Orsellinic Acid Monohydrate, highlighting the critical pH adjustment and hydration crystallization steps.
Pharmaceutical Applications & Utility
Orsellinic acid is rarely a final drug product but serves as a high-value pharmacophore scaffold .
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Meroterpenoid Synthesis: It is the aromatic coupling partner for prenyl groups to form compounds like Daurichromenic acid , which exhibits potent anti-HIV activity [1]. The C3 position of the orsellinic acid ring is highly nucleophilic, making it the ideal site for prenylation.
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Neuroprotection: Research indicates orsellinic acid blocks platelet-activating factor (PAF)-mediated neuronal apoptosis, suggesting potential in neurodegenerative disease therapy [2].
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Antibiotic Potentiation: As a resorcinolic lipid precursor, derivatives (e.g., alkylresorcinols) disrupt bacterial membranes, acting as adjuvants for traditional antibiotics.
References
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Taura, F., et al. (2016). "A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum." Frontiers in Plant Science. Available at: [Link]
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PubChem.[2][3] "Orsellinic Acid | C8H8O4 | CID 68072."[2][3] National Library of Medicine. Available at: [Link]
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Gaucher, G. M., & Shepherd, M. G. (1968). "Isolation of orsellinic acid synthase." Biochemical and Biophysical Research Communications. Available at: [Link]
Sources
- 1. Sporormielones A–E, bioactive novel C–C coupled orsellinic acid derivative dimers, and their biosynthetic origin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Orsellinic acid - Wikipedia [en.wikipedia.org]
- 3. Orsellinic Acid | C8H8O4 | CID 68072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Orsellinic Acid | CAS 480-64-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
